molecular formula C25H29NO5 B12207297 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12207297
M. Wt: 423.5 g/mol
InChI Key: SXQKJAUHERFDKZ-UCQKPKSFSA-N
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Description

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzodioxole group, a benzofuran core, and a dibutylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and benzofuran intermediates. Key steps in the synthesis may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxole Group: This step may involve coupling reactions or electrophilic aromatic substitution.

    Attachment of the Dibutylamino Group: This can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or benzodioxole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., Br2), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the dibutylamino group.

    (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: Contains a dimethylamino group instead of a dibutylamino group.

Uniqueness

The presence of the dibutylamino group in (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C25H29NO5/c1-3-5-11-26(12-6-4-2)15-19-20(27)9-8-18-24(28)23(31-25(18)19)14-17-7-10-21-22(13-17)30-16-29-21/h7-10,13-14,27H,3-6,11-12,15-16H2,1-2H3/b23-14-

InChI Key

SXQKJAUHERFDKZ-UCQKPKSFSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O

Origin of Product

United States

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